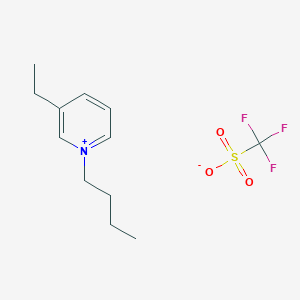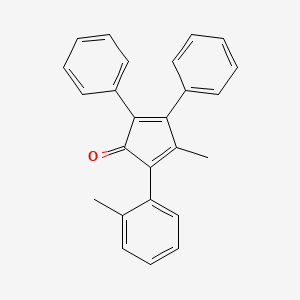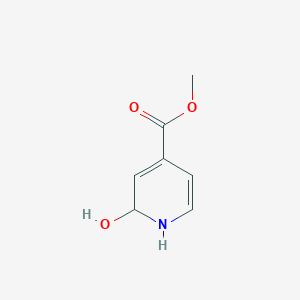![molecular formula C9H8BrFO B12621034 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 1010422-27-1](/img/structure/B12621034.png)
1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C9H8BrFO It is a derivative of benzene, featuring bromine, fluorine, and a prop-2-en-1-yloxy group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene.
Scientific Research Applications
1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene exerts its effects depends on the specific application. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring before undergoing deprotonation to yield the substituted product . The molecular targets and pathways involved vary based on the context of its use in research or industrial applications.
Comparison with Similar Compounds
1-Bromo-2-fluorobenzene: Similar in structure but lacks the prop-2-en-1-yloxy group.
1-Bromo-4-fluorobenzene: Another isomer with the bromine and fluorine atoms in different positions.
3-Bromo-2-fluorophenol: Contains a hydroxyl group instead of the prop-2-en-1-yloxy group.
Uniqueness: 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of both bromine and fluorine atoms along with the prop-2-en-1-yloxy group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
CAS No. |
1010422-27-1 |
|---|---|
Molecular Formula |
C9H8BrFO |
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h2-5H,1,6H2 |
InChI Key |
SASYJCHYXFPIDE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC=C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine](/img/structure/B12620960.png)
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)

![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
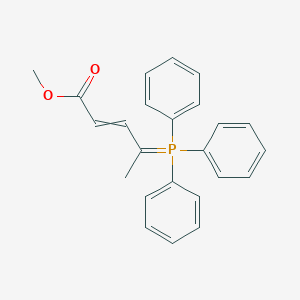
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
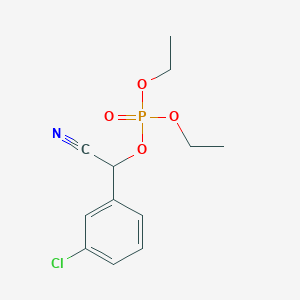
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole](/img/structure/B12621012.png)

